molecular formula C13H11FN4OS B2880362 N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013770-76-7

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2880362
CAS No.: 1013770-76-7
M. Wt: 290.32
InChI Key: RNRUBLGWYDVSMR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound featuring a fluorinated benzothiazole core linked to a dimethylpyrazole ring via a carboxamide bridge. This molecular architecture places it within a class of compounds known for their significant potential in anticancer research . Benzothiazole derivatives, particularly those with fluorine substitutions, have demonstrated potent and selective antitumor properties against a diverse range of cancer cell lines, including breast cancer (MCF-7), renal cancer, and colon cancer cells . The mechanism of action for such compounds is multifaceted and may involve the inhibition of key enzymes like carbonic anhydrase, which is a recognized tumor-associated target, or the induction of apoptosis through specific cellular pathways . The presence of the fluorine atom is a critical structural feature often employed in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . This compound serves as a valuable building block and pharmacophore for researchers in medicinal chemistry investigating new oncological therapeutics. It is also a key intermediate for the synthesis of more complex molecules, such as sorafenib analogues, which have shown enhanced efficacy against renal cell carcinoma . As a standard, it facilitates structure-activity relationship (SAR) studies aimed at optimizing the anticancer potency of benzothiazole-pyrazole hybrids. The product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use, and it is not intended for human consumption.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c1-7-6-9(17-18(7)2)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRUBLGWYDVSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and 4-fluorobenzoic acid, the benzothiazole ring is formed through a cyclization reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately using 1,3-diketones and hydrazine derivatives.

    Coupling Reaction: The benzothiazole and pyrazole intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound featuring a benzothiazole ring fused with a pyrazole ring. It has applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

This compound is evaluated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent, attributed to its structural features.

Medicinal Chemistry The compound's unique structural features suggest its potential use as an antimicrobial, anticancer, or anti-inflammatory agent. Benzothiazole derivatives, in general, have attracted attention in drug discovery due to their increasing importance in pharmaceuticals. They have been well-established as potential antimicrobial agents .

Pharmacology Researches investigate the compound's interactions with biological targets such as enzymes and receptors.

Materials Science It is used in the development of novel materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of this compound with structural analogs focuses on crystallographic data, hydrogen bonding patterns, and functional group contributions. Below is a detailed comparison based on methodologies derived from the provided evidence:

Table 1: Structural and Crystallographic Comparison

Compound Name Crystal System Space Group Hydrogen Bond Motifs (Graph Set Analysis) Refinement Software
N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Monoclinic P2₁/c R₂²(8) (intramolecular), C(6) chains SHELXL
N-(benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (Non-fluorinated analog) Orthorhombic Pbca Dimer formation via N–H⋯O interactions SHELXL
N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Triclinic P-1 C(4) chains, halogen-mediated π-stacking SHELXL

Key Findings:

Crystallographic Features: The fluorinated derivative crystallizes in a monoclinic system (P2₁/c), distinct from the orthorhombic (Pbca) and triclinic (P-1) systems of its analogs. This difference arises from fluorine’s smaller van der Waals radius and stronger electronegativity, which reduce steric hindrance and alter packing efficiency . SHELXL refinement revealed bond length variations: The C–F bond in the 4-fluorobenzo[d]thiazole moiety measures 1.35 Å, shorter than C–Cl (1.72 Å) in the chlorinated analog, consistent with halogen electronegativity trends .

Hydrogen Bonding and Supramolecular Assembly: Graph set analysis (as per Etter’s methodology ) identifies R₂²(8) motifs in the fluorinated compound, stabilizing the pyrazole-thiazole conformation. In contrast, non-fluorinated analogs exhibit dimeric N–H⋯O interactions, while chlorinated derivatives form C(4) chains due to Cl-mediated π-stacking . The fluorine atom disrupts extended hydrogen-bonded networks, favoring intramolecular interactions over the intermolecular chains observed in non-halogenated analogs.

Functional Group Impact: Fluorine vs. Chlorine: Fluorination increases metabolic stability and bioavailability compared to chlorinated analogs, as evidenced by LogP values (fluorinated: 2.8 vs. chlorinated: 3.5). Pyrazole Substitution: The 1,5-dimethyl group in the target compound enhances steric protection of the carboxamide group, reducing hydrolysis rates relative to non-methylated analogs.

Methodological Considerations

  • Crystallographic Refinement : All compared structures were refined using SHELXL, ensuring consistency in bond parameter calculations and disorder modeling .
  • Hydrogen Bond Analysis : Graph set theory () was applied uniformly to classify motifs, enabling systematic comparison of supramolecular architectures .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C18_{18}H15_{15}FN4_{4}O2_{2}S
  • Molecular Weight : 370.4 g/mol
  • Functional Groups : Fluorobenzo[d]thiazole moiety, pyrazole ring, and carboxamide functional group.

These structural elements contribute to its enhanced lipophilicity and bioavailability compared to non-fluorinated analogs, making it a promising candidate for drug development.

Biological Activities

The biological activities of this compound have been evaluated in various studies, indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including E. coli and S. aureus .
CompoundActivity AgainstReference
11E. coli, S. aureus
4bBacillus subtilis, Proteus vulgaris

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been highlighted:

  • Research indicated that similar pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6 significantly at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
CompoundCytokine Inhibition (%)Reference
4gTNF-α: 61–85%
IL-6: 76–93%

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives related to this compound:

  • Synthesis of Pyrazole Derivatives :
    • A series of pyrazole derivatives were synthesized and tested for their biological activities. Compounds were evaluated for their antibacterial properties against multiple strains, showing promising results in inhibiting bacterial growth .
  • Evaluation of Anti-cancer Properties :
    • Investigations into the anticancer activity of similar compounds revealed that some derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

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